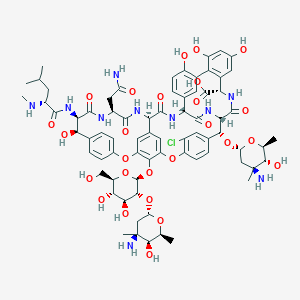
2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile” belongs to a class of organic compounds known as trifluoromethylated compounds . These compounds contain a trifluoromethyl group, which consists of a carbon atom bound to three fluorine atoms and one other carbon atom .
Synthesis Analysis
While specific synthesis methods for “2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile” were not found, trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . For example, 2-trifluoromethyl thiazoles can be synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .Chemical Reactions Analysis
Trifluoromethylation reactions are thought to be involved in many recently tested catalytic trifluoromethylation reactions . The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied by quantum-chemical methods .Safety And Hazards
The safety data sheet for a similar compound, acetonitrile, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . Please consult the safety data sheet for “2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile” for specific safety and hazard information.
Eigenschaften
IUPAC Name |
2-[2-(trifluoromethyl)-1H-indol-3-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)10-8(5-6-15)7-3-1-2-4-9(7)16-10/h1-4,16H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRAXKDKGVWAFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570791 |
Source


|
| Record name | [2-(Trifluoromethyl)-1H-indol-3-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile | |
CAS RN |
174907-40-5 |
Source


|
| Record name | [2-(Trifluoromethyl)-1H-indol-3-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)


![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)



![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)


![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)
